4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 946121-36-4
VCID: VC3076419
InChI: InChI=1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Molecular Formula: C9H6F3NO5
Molecular Weight: 265.14 g/mol

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester

CAS No.: 946121-36-4

Cat. No.: VC3076419

Molecular Formula: C9H6F3NO5

Molecular Weight: 265.14 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester - 946121-36-4

Specification

CAS No. 946121-36-4
Molecular Formula C9H6F3NO5
Molecular Weight 265.14 g/mol
IUPAC Name methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3
Standard InChI Key KQUIYCNGTXWNKR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F

Introduction

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester, also known as methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate, is an organic compound belonging to the class of benzoic acid derivatives. This compound is notable for its trifluoromethyl group, nitro group, and hydroxy group, making it a significant intermediate in organic synthesis, particularly in pharmaceutical development.

Key Features:

  • Molecular Formula: C_{10}H_{8}F_{3}N_{O}_{4}

  • Molecular Weight: 265.14 g/mol

  • Solubility: Soluble in organic solvents such as ethanol and acetone; limited solubility in water.

Synthesis Steps:

  • Nitration: The initial step involves the nitration of a suitable precursor, which requires precise temperature control.

  • Esterification: Following nitration, the carboxylic acid group is esterified to form the methyl ester.

Chemical Reactions:

  • Hydrolysis: The ester can undergo hydrolysis to form the corresponding carboxylic acid.

  • Substitution Reactions: The nitro and hydroxy groups can participate in various substitution reactions.

Applications and Research Findings

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester has several scientific uses, primarily as an intermediate in organic synthesis and pharmaceutical development. Its unique functional groups make it a versatile compound for synthesizing complex molecules.

Applications:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of pharmaceutical compounds.

  • Organic Synthesis: Participates in various chemical reactions to form complex organic molecules.

Research Findings:

  • Spectroscopic Analysis: Detailed spectroscopic analysis (NMR, IR) is used to determine its structure and purity.

  • Biological Activity: While specific biological activities of this compound are not well-documented, its derivatives may exhibit potential biological effects due to their structural features.

Safety Precautions:

  • Protective Gear: Wear protective gloves and goggles when handling.

  • Ventilation: Ensure good ventilation to avoid inhalation of vapors.

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